Medetomidine hydrochloride

Vue d'ensemble

Description

Medetomidine hydrochloride is a synthetic compound primarily used as a veterinary anesthetic and analgesic. It is a racemic mixture of two stereoisomers, levomedetomidine and dexmedetomidine, with the latter being the pharmacologically active isomer. This compound is known for its potent sedative effects and is often used in combination with other drugs for surgical and analgesic purposes in animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of medetomidine hydrochloride typically involves several steps. One common method starts with 2,3-dimethyl-chloroethylbenzene, which reacts with magnesium to form a Grignard reagent. This reagent is then reacted with formaldehyde to produce 2-(2,3-dimethylphenyl)propanol. The alcohol is oxidized using potassium dichromate to yield 2-(2,3-dimethylphenyl)propanal. This aldehyde undergoes a reaction with a methanol solution of ammonia gas to form an imine, which is then subjected to a Vanlison reaction with p-toluenesulfonylmethyl isonitrile to obtain medetomidine. Finally, tartaric acid is used for chiral resolution to produce dexthis compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but is optimized for large-scale production. The process includes the synthesis of medetomidine followed by manual resolution and salting to obtain dexthis compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Medetomidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary alcohol intermediate is oxidized to an aldehyde using potassium dichromate.

Reduction: The imine intermediate can be reduced to form the final product.

Substitution: The Grignard reagent formation involves a substitution reaction with magnesium

Common Reagents and Conditions

Oxidation: Potassium dichromate in an acidic medium.

Reduction: Hydrogenation in the presence of a catalyst.

Substitution: Magnesium in tetrahydrofuran (THF) for Grignard reagent formation

Major Products

The major product of these reactions is medetomidine, which is then resolved to obtain dexthis compound .

Applications De Recherche Scientifique

Medetomidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of alpha-2 adrenergic agonists.

Biology: Investigated for its effects on various biological pathways and its potential neuroprotective properties.

Medicine: Used in veterinary medicine for sedation, analgesia, and anesthesia. It is also being studied for potential human applications, particularly in critical care settings.

Industry: Employed in the formulation of antifouling paints for marine applications .

Mécanisme D'action

Medetomidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, thereby reducing the propagation of pain signals and inducing sedation. The compound primarily targets the central nervous system, particularly the locus coeruleus, to produce its sedative and analgesic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Xylazine: Another alpha-2 adrenergic agonist used for similar purposes in veterinary medicine.

Detomidine: Similar in structure and function, used for sedation and analgesia in animals.

Dexmedetomidine: The active isomer of medetomidine, used for its potent sedative effects.

Uniqueness

Medetomidine hydrochloride is unique due to its high potency and the presence of both stereoisomers, which contribute to its overall pharmacological profile. Its ability to be used in combination with other drugs for enhanced effects also sets it apart from similar compounds .

Activité Biologique

Medetomidine hydrochloride is a potent and highly selective α2-adrenoceptor agonist widely used in veterinary medicine for its sedative, analgesic, and anxiolytic properties. This article delves into its biological activity, including pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

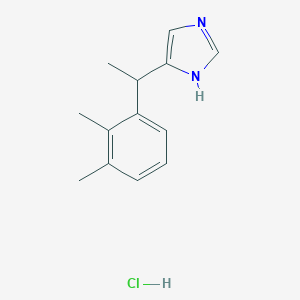

- Chemical Name: 4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride

- Purity: ≥99%

- Molecular Weight: 236.7 g/mol

Medetomidine primarily exerts its effects through selective binding to α2-adrenoceptors. The Ki values for medetomidine are 1.08 nM for α2-adrenoceptors and 1750 nM for α1-adrenoceptors, indicating a high selectivity (over 1620-fold) for α2 receptors compared to α1 receptors . The activation of these receptors leads to various physiological effects:

- Sedation

- Analgesia

- Bradycardia

- Hypotension

Pharmacodynamics

Medetomidine's biological activity encompasses several key effects:

- Sedative Effects: Rapid onset of sedation observed in various animal studies. For instance, in calves, profound sedation was noted within 34 seconds post-administration .

- Cardiovascular Effects: Medetomidine induces bradycardia and hypotension. A study showed that it did not alter the arrhythmogenic response to epinephrine in halothane-anesthetized dogs .

- Diuretic Effects: Both medetomidine and xylazine were found to induce significant diuresis in cats, with a notable decrease in urine specific gravity .

Pharmacokinetics

The pharmacokinetic profile of medetomidine varies across species. Table 1 summarizes key pharmacokinetic parameters:

| Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Half-life (hr) |

|---|---|---|---|

| Dog | 2.8 | 27.5 | 0.97 |

| Cat | 3.6 | 33.4 | 1.6 |

| Rat | 8.2 | 88.5 | 1.09 |

Medetomidine is primarily metabolized in the liver through cytochrome P450 enzymes, with renal excretion of metabolites being the main elimination pathway .

Case Studies and Clinical Applications

- Sedation in Veterinary Practice:

- Effect on Electroretinogram:

- Diuretic Comparison:

Propriétés

IUPAC Name |

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86347-14-0 (Parent) | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045691 | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86347-15-1 | |

| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.